molecular formula C2HBrClN B024974 Bromochloroacetonitrile CAS No. 83463-62-1

Bromochloroacetonitrile

Cat. No.: B024974
CAS No.: 83463-62-1
M. Wt: 154.39 g/mol
InChI Key: BMWPPNAUMLRKML-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromochloroacetonitrile is a by-product of the chlorine disinfection of water containing natural organic material . It possesses direct acting mutagenic activity and is capable of inducing DNA strand breakage . Therefore, its primary target is the DNA within cells.

Mode of Action

This compound interacts with DNA, causing strand breakage . This interaction disrupts the normal function of the DNA, leading to mutations. These mutations can potentially lead to various health issues, including cancer .

Biochemical Pathways

It is known that the compound can induce sister chromatid exchange in chinese hamster ovary cells . This suggests that this compound may interfere with DNA replication and cell division, potentially leading to genetic instability and cellular dysfunction.

Pharmacokinetics

It is known that approximately 13% of a single oral dose to rats of this compound was excreted in urine within 24 hours as thiocyanate, the product of released cyanide metabolized by rhodanese . This suggests that this compound is metabolized in the body and can be excreted through the urinary system.

Result of Action

The result of this compound’s action is DNA damage, which can lead to mutations and potentially cancer . In addition, this compound can induce sister chromatid exchange, which can lead to genetic instability and cellular dysfunction .

Action Environment

This compound is a by-product of the chlorine disinfection of water containing natural organic material . Therefore, its action is influenced by the presence of chlorine and organic material in the environment. The compound’s action, efficacy, and stability can also be influenced by other environmental factors, such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the chlorination of water. The reaction of chlorine with natural organic materials and bromide ions present in the water leads to the formation of various halogenated acetonitriles, including this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Dichloroacetonitrile
  • Trichloroacetonitrile
  • Dibromoacetonitrile

Comparison: Bromochloroacetonitrile is unique due to its specific halogenation pattern, which includes both bromine and chlorine atoms. This dual halogenation can influence its reactivity and toxicity compared to other halogenated acetonitriles. For instance, dichloroacetonitrile and trichloroacetonitrile contain only chlorine atoms, while dibromoacetonitrile contains only bromine atoms . The presence of both bromine and chlorine in this compound may result in different environmental behaviors and health impacts .

Properties

IUPAC Name

2-bromo-2-chloroacetonitrile
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InChI

InChI=1S/C2HBrClN/c3-2(4)1-5/h2H
Source PubChem
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InChI Key

BMWPPNAUMLRKML-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(#N)C(Cl)Br
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Molecular Formula

C2HBrClN
Record name BROMOCHLOROACETONITRILE
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DSSTOX Substance ID

DTXSID9021500
Record name Bromochloroacetonitrile
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Molecular Weight

154.39 g/mol
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Physical Description

Bromochloroacetonitrile is a colorless liquid. (NTP, 1992)
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Boiling Point

138-140 °C
Record name BROMOCHLOROACETONITRILE
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Solubility

Slightly soluble (NTP, 1992)
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Density

1.68
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Color/Form

Liquid

CAS No.

83463-62-1
Record name BROMOCHLOROACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromochloroacetonitrile
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Bromochloroacetonitrile
Reactant of Route 3
Bromochloroacetonitrile
Reactant of Route 4
Bromochloroacetonitrile
Reactant of Route 5
Bromochloroacetonitrile
Reactant of Route 6
Bromochloroacetonitrile

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